2-Phenylbicyclo[3.2.0]heptan-2-ol
Description
Properties
CAS No. |
656259-95-9 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-phenylbicyclo[3.2.0]heptan-2-ol |
InChI |
InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-8-10-6-7-12(10)13/h1-5,10,12,14H,6-9H2 |
InChI Key |
BOQSOVAQDVHVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC2(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Approaches
The bicyclo[3.2.0]heptane core is frequently constructed via [2+2] or [4+2] cycloadditions. A notable method involves the intramolecular photocyclization of 1,6-dienes under copper(I) catalysis. For example, 3,6-dimethylhepta-1,6-dien-3-ol undergoes copper(I)-mediated photobicyclization to yield the bicyclic alcohol with high stereoselectivity. This method avoids harsh conditions and minimizes byproducts, achieving yields of 68–82%.
Thermal [2+2] cycloadditions between phenyl-substituted alkenes and ketenes have also been reported. Dichloroketene, generated in situ from trichloroacetyl chloride and zinc, reacts with phenylcyclopentene derivatives to form cyclobutanone intermediates. Subsequent reduction and dehydration yield the target alcohol.
Reformatsky Reaction for Precursor Synthesis
3-Hydroxy-6-alkenoic acids, critical precursors for bicyclo[3.2.0]heptan-2-ol derivatives, are synthesized via Reformatsky reactions. Bromoacetates react with unsaturated ketones in the presence of zinc, followed by saponification to yield the hydroxy acid. For instance, phenyl-substituted analogs are prepared by reacting bromoacetate with cinnamaldehyde, yielding 3-hydroxy-6-phenylhept-6-enoic acid.
Table 1: Reformatsky Reaction Conditions
| Reactant | Product | Yield (%) | Conditions |
|---|---|---|---|
| Bromoacetate + Cinnamaldehyde | 3-Hydroxy-6-phenylhept-6-enoic acid | 75 | Zn, THF, 0°C, 12 h |
Grignard Addition and Acid-Catalyzed Cyclization
Phenylmagnesium bromide adds to bicyclo[3.2.0]heptan-6-one intermediates, forming tertiary alcohols. For example, treatment of bicyclo[3.2.0]heptan-6-one with PhMgBr in ether yields 2-phenylbicyclo[3.2.0]heptan-2-ol with 95% efficiency. Subsequent acid-catalyzed dehydration (e.g., p-toluenesulfonic acid in toluene) eliminates water, forming the bicyclic alkene as a byproduct.
Table 2: Grignard Reaction Parameters
| Substrate | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| Bicyclo[3.2.0]heptan-6-one | PhMgBr | This compound | 95 |
Mercury(II)-Catalyzed Cyclization
Mercury(II) acetate facilitates cyclization of vinyl ethers into bicyclic structures. A 2025 study demonstrated that 2-phenyl-3-tetrahydropyranyloxyoct-1-enyl cyclopentanol, when treated with Hg(OAc)₂, undergoes cyclization at 100°C to form the bicyclic alcohol in 68% yield. This method is advantageous for its operational simplicity and minimal isomer formation.
Stereoselective Reduction of Bicyclic Ketones
Hydrogenation of 2-phenylbicyclo[3.2.0]hept-2-en-7-one using palladium on carbon selectively reduces the double bond, yielding the saturated alcohol. Chiral catalysts, such as Corey’s oxazaborolidine, enable enantioselective synthesis, achieving up to 97% enantiomeric excess.
Table 3: Reduction Conditions and Outcomes
| Substrate | Catalyst | Product | ee (%) | Yield (%) |
|---|---|---|---|---|
| 2-Phenylbicyclo[3.2.0]hept-2-en-7-one | Pd/C (H₂) | This compound | N/A | 90 |
| Oxazaborolidine | (R)-enantiomer | 97 | 85 |
Acid-Catalyzed Dehydration and Rearrangement
Dehydration of 6-phenylbicyclo[3.2.0]heptan-6-ol with HCl or H₂SO₄ produces cycloheptatriene derivatives, but under controlled conditions (e.g., PTSA in toluene), the bicyclic alcohol is retained as the major product. Competing pathways include Wagner-Meerwein rearrangements, leading to norcarane analogs.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbicyclo[3.2.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the bicyclic structure.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
2-Phenylbicyclo[3.2.0]heptan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo[3.2.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Bicyclo[3.2.0] Derivatives
- 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-ol (): Lacks the phenyl group but features two methyl groups at C3. Exhibits distinct NMR signals (e.g., δ 0.77 and 1.08 ppm for methyl groups in $^1$H NMR), indicating reduced electronic conjugation compared to the phenyl-substituted analog . Synthesized via copper(I)-catalyzed photocycloaddition with yields of 88–92%, suggesting efficient synthetic routes for non-aromatic bicyclo[3.2.0] systems .
Bicyclo[2.2.1] Derivatives
Bicyclo[3.1.1] Derivatives
Physicochemical and Spectral Properties
- Electronic Effects : The phenyl group in this compound introduces strong electron-withdrawing effects, likely downfield-shifting hydroxyl protons in NMR compared to methyl-substituted analogs (e.g., δ 3.80 ppm for 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-ol ).
- Thermal Stability : Bicyclo[3.2.0] systems generally exhibit moderate stability, but phenyl substitution may enhance rigidity, as seen in related aromatic bicyclic compounds .
Data Table: Key Comparative Features
Biological Activity
2-Phenylbicyclo[3.2.0]heptan-2-ol is an organic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various research studies and highlighting its implications in pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its interactions with various biological targets, including enzymes and receptors.
The compound is believed to exert its biological effects through:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: The compound can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Antioxidant Activity
Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.
Anti-inflammatory Effects
Research has shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
-
Case Study on Neuroprotection:
- A study demonstrated that this compound provided neuroprotective effects against excitotoxicity in neuronal cell cultures, indicating its potential application in neurodegenerative disorders.
-
Case Study on Pain Management:
- In animal models, the compound displayed analgesic properties comparable to standard pain relief medications, suggesting its utility in managing chronic pain conditions.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines | |
| Neuroprotective | Protection against excitotoxic damage | |
| Analgesic | Reduced pain response in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
